molecular formula C20H25BO2 B14457666 5,5-Dibenzyl-2-(propan-2-yl)-1,3,2-dioxaborinane CAS No. 70740-63-5

5,5-Dibenzyl-2-(propan-2-yl)-1,3,2-dioxaborinane

Cat. No.: B14457666
CAS No.: 70740-63-5
M. Wt: 308.2 g/mol
InChI Key: MCMQNOXXEBOFBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Dibenzyl-2-(propan-2-yl)-1,3,2-dioxaborinane is a boron-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dibenzyl-2-(propan-2-yl)-1,3,2-dioxaborinane typically involves the reaction of a boronic acid or boronic ester with appropriate diols under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for such compounds often involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. These methods may include continuous flow synthesis and the use of green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5,5-Dibenzyl-2-(propan-2-yl)-1,3,2-dioxaborinane can undergo various chemical reactions, including:

    Oxidation: Conversion to boronic acids or borates.

    Reduction: Formation of borohydrides.

    Substitution: Reactions with nucleophiles or electrophiles to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 5,5-Dibenzyl-2-(propan-2-yl)-1,3,2-dioxaborinane can be used as a building block for the synthesis of more complex molecules. Its boron atom can participate in various coupling reactions, such as Suzuki-Miyaura cross-coupling.

Biology and Medicine

In medicinal chemistry, boron-containing compounds are explored for their potential as enzyme inhibitors, anticancer agents, and diagnostic tools. The unique properties of boron allow for the design of molecules with specific biological activities.

Industry

In materials science, such compounds can be used in the development of new materials with unique electronic, optical, or mechanical properties. They may also find applications in catalysis and as intermediates in the production of fine chemicals.

Mechanism of Action

The mechanism of action of 5,5-Dibenzyl-2-(propan-2-yl)-1,3,2-dioxaborinane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through various pathways. In chemical reactions, its boron atom can form transient intermediates that facilitate the formation of new bonds.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other boron-containing heterocycles such as boronic acids, boronic esters, and boronates. These compounds share some chemical properties but differ in their reactivity and applications.

Uniqueness

5,5-Dibenzyl-2-(propan-2-yl)-1,3,2-dioxaborinane is unique due to its specific structure, which imparts distinct reactivity and potential applications. Its dibenzyl and isopropyl groups may influence its solubility, stability, and interactions with other molecules.

Properties

CAS No.

70740-63-5

Molecular Formula

C20H25BO2

Molecular Weight

308.2 g/mol

IUPAC Name

5,5-dibenzyl-2-propan-2-yl-1,3,2-dioxaborinane

InChI

InChI=1S/C20H25BO2/c1-17(2)21-22-15-20(16-23-21,13-18-9-5-3-6-10-18)14-19-11-7-4-8-12-19/h3-12,17H,13-16H2,1-2H3

InChI Key

MCMQNOXXEBOFBT-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)(CC2=CC=CC=C2)CC3=CC=CC=C3)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.